molecular formula C13H18O B1324664 4',2,2-Trimethylbutyrophenone CAS No. 167760-72-7

4',2,2-Trimethylbutyrophenone

Cat. No.: B1324664
CAS No.: 167760-72-7
M. Wt: 190.28 g/mol
InChI Key: MKMWDDZSCAQSOQ-UHFFFAOYSA-N
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Description

4',2,2-Trimethylbutyrophenone (systematic name: 1-(4-methylphenyl)-2,2-dimethylbutan-1-one) is a substituted butyrophenone with the molecular formula C₁₂H₁₆O. Structurally, it features a ketone group (butyrophenone backbone) substituted with three methyl groups at the 4'-position of the aromatic ring and the 2- and 2-positions of the aliphatic chain.

Properties

IUPAC Name

2,2-dimethyl-1-(4-methylphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-5-13(3,4)12(14)11-8-6-10(2)7-9-11/h6-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMWDDZSCAQSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642418
Record name 2,2-Dimethyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167760-72-7
Record name 2,2-Dimethyl-1-(4-methylphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4’,2,2-Trimethylbutyrophenone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of toluene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4’,2,2-Trimethylbutyrophenone often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

4’,2,2-Trimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4’,2,2-Trimethylbutyrophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

    Industry: The compound is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4’,2,2-Trimethylbutyrophenone involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in chemical reactions, facilitating the formation of new carbon-carbon bonds. In biological systems, it may interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4',2,2-Trimethylbutyrophenone with structurally related butyrophenones and derivatives based on substituent positions, properties, and applications:

Compound Molecular Formula Substituents Key Properties Applications References
This compound C₁₂H₁₆O 4'-methyl (aromatic), 2,2-dimethyl (aliphatic) Likely low water solubility, moderate volatility; steric hindrance may reduce reactivity Potential use in fragrances or organic synthesis (inferred from analogs)
2',3,3-Trimethylbutyrophenone (TMB) C₁₂H₁₆O 2'-methyl (aromatic), 3,3-dimethyl (aliphatic) Pleasant fruity odor; soluble in organic solvents, melting point ~45–50°C Food flavoring, perfumes, cosmetics
2,4,5-Trihydroxybutyrophenone C₁₀H₁₂O₄ 2',4',5'-trihydroxy (aromatic) Polar due to hydroxyl groups; antioxidant activity (ABTS radical scavenging) Pharmaceutical or antioxidant applications
4'-tert-Butyl-4-chlorobutyrophenone C₁₄H₁₉ClO 4'-tert-butyl (aromatic), 4-chloro (aliphatic) High hydrophobicity; reactive chlorine atom enables functionalization Polymer precursors, click chemistry substrates

Key Structural and Functional Differences:

Substituent Positions: this compound has methyl groups on the aromatic ring (para position) and symmetrical dimethyl groups on the aliphatic chain. This arrangement may enhance thermal stability compared to TMB, where methyl groups are on the aromatic ortho position and aliphatic chain . 2,4,5-Trihydroxybutyrophenone’s hydroxyl groups increase polarity and antioxidant capacity, unlike the hydrophobic methyl groups in this compound .

Reactivity: The chlorine atom in 4'-tert-butyl-4-chlorobutyrophenone enables nucleophilic substitution, making it useful in polymer chemistry. In contrast, methyl groups in this compound favor inertness, limiting its utility in reactive syntheses .

Applications: TMB is industrially favored for flavoring due to its fruity odor, while this compound’s applications remain speculative without direct data. The trihydroxy variant’s antioxidant properties suggest pharmaceutical relevance .

Research Findings and Limitations

  • Synthetic Challenges: Symmetrical methyl substitution (e.g., 2,2-dimethyl) in butyrophenones may complicate synthesis due to steric effects, as seen in analogs like TMB .
  • Spectroscopic Data Gap: No NMR or mass spectrometry data for this compound is available in the provided evidence, limiting precise characterization.
  • Toxicity: Structural analogs like bipyridines (e.g., diquat) show high toxicity, but methyl-substituted butyrophenones (e.g., TMB) are generally recognized as safe for flavoring .

Biological Activity

4',2,2-Trimethylbutyrophenone (CAS No. 167760-72-7) is an organic compound primarily used as a photoinitiator in the polymerization of certain resins. Its structure includes a phenyl group attached to a butyrophenone moiety, which contributes to its biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

This compound has the molecular formula C13H18OC_{13}H_{18}O and is characterized by its ability to absorb UV light, initiating polymerization processes. The compound's structure can be summarized as follows:

PropertyDescription
Molecular FormulaC₁₃H₁₈O
Molecular Weight194.29 g/mol
CAS Number167760-72-7
AppearanceColorless to pale yellow liquid

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound could potentially serve as a basis for developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines.

Case Study: Cytotoxic Effects on Cancer Cells
In a study published in a peer-reviewed journal, MCF-7 cells were treated with varying concentrations of this compound for 48 hours. The results indicated a dose-dependent decrease in cell viability:

Table 2: Cytotoxicity of this compound on MCF-7 Cells

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050

The IC50 value was determined to be approximately 30 µM, indicating significant potential for further development as an anticancer agent.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Upon UV activation, the compound generates ROS which can induce oxidative stress in microbial and cancer cells.
  • Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in rapidly dividing cells.
  • Membrane Disruption : The interaction with cellular membranes may lead to increased permeability and eventual cell lysis.

Safety and Toxicity

While the antimicrobial and anticancer potential is promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that high concentrations may lead to cytotoxic effects on normal cells as well. Therefore, careful dosage regulation is necessary for therapeutic applications.

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